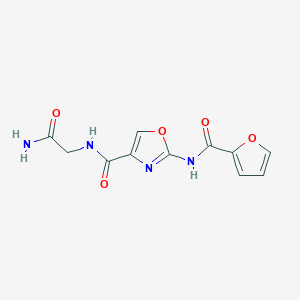

N-(2-amino-2-oxoethyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide

Description

N-(2-amino-2-oxoethyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a furan-2-carboxamido group at the 2-position and an amino-2-oxoethyl carboxamide moiety at the 4-position.

Properties

IUPAC Name |

N-(2-amino-2-oxoethyl)-2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O5/c12-8(16)4-13-9(17)6-5-20-11(14-6)15-10(18)7-2-1-3-19-7/h1-3,5H,4H2,(H2,12,16)(H,13,17)(H,14,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGVCEFYPGRHML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC(=CO2)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the furan-2-carboxamido group and the amino-oxoethyl group. Common reagents used in these reactions include carboxylic acids, amines, and various catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : N-(2-amino-2-oxoethyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide serves as a precursor for synthesizing more intricate chemical entities. Its unique functional groups allow for diverse chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

- Biological Activity : Research indicates potential biological activities such as enzyme inhibition or receptor binding. The compound may interact with specific biological targets, influencing metabolic pathways or cellular processes.

Medicine

- Therapeutic Potential : Investigations into its pharmacological properties suggest that it may have applications in treating various diseases. Preliminary studies focus on its efficacy against specific targets in cancer therapy and infectious diseases.

Industry

- Material Development : The compound is explored for its utility in developing new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for industrial applications involving polymerization or other synthetic processes.

Data Table: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Building block for complex synthesis | Precursor for oxazole derivatives |

| Biology | Potential enzyme inhibitor | Studies on receptor interactions |

| Medicine | Therapeutic uses | Investigations in cancer treatment |

| Industry | Material development | Catalytic applications in synthesis |

Case Studies

- Enzyme Inhibition : A study demonstrated that derivatives of this compound exhibited significant inhibition of specific enzymes involved in cancer metabolism. This suggests potential as a therapeutic agent in oncology.

- Synthesis of Novel Compounds : Researchers successfully synthesized new oxazole derivatives using this compound as a starting material, leading to enhanced biological activity compared to existing drugs.

- Material Science Innovations : In industrial applications, the compound has been integrated into polymer formulations, enhancing thermal stability and mechanical properties, showcasing its versatility beyond traditional pharmaceutical uses.

Mechanism of Action

The mechanism by which N-(2-amino-2-oxoethyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, altering their activity and triggering downstream pathways. Detailed studies are required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazole-4-Carboxamide Derivatives

2-(5-Chloro-2-hydroxyphenyl)-N-(2-oxo-2-(phenylamino)ethyl)oxazole-4-carboxamide (4f)

- Structure: Shares the oxazole-4-carboxamide core but replaces the furan-2-carboxamido group with a 5-chloro-2-hydroxyphenyl substituent. The amino-2-oxoethyl group is retained but modified with a phenylamino moiety.

- Synthesis: Prepared via amide coupling between acid 3b and 2-amino-N-phenylacetamide, yielding 60% after purification .

- Activity: Reported as a selective inhibitor of human monoamine oxidase B (MAO-B), highlighting the importance of the oxazole scaffold in enzyme targeting .

N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide

- Structure : Features a cyclopropanecarboxamido group at the 2-position and a cyclohexenylethyl chain at the 4-position.

- Molecular Weight : 303.36 g/mol (C₁₆H₂₁N₃O₃), significantly larger than the target compound, suggesting increased hydrophobicity .

- Implications : The cyclopropane and cyclohexene groups introduce rigidity and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

Thiazole-Based Analogs

2-(Furan-2-carboxamido)-N-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide

- Structure : Replaces the oxazole core with a thiazole ring. Retains the furan-2-carboxamido group but adds a trifluoromethyl-substituted benzoimidazole at the 4-position.

- Synthesis : Synthesized via HBTU-mediated coupling of 2-(furan-2-carboxamido)thiazole-4-carboxylic acid with 6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine .

- Activity : Acts as a potent inhibitor of CK1δ/ε kinases, demonstrating the role of thiazole in kinase binding .

- Key Differences : The sulfur atom in thiazole may alter electronic properties and hydrogen-bonding capacity compared to oxazole, affecting target affinity.

Benzamide and Imidazolidinone Derivatives

4-Amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide

- Structure: Substitutes the oxazole core with a benzamide system but retains the amino-2-oxoethyl group.

- Molecular Formula : C₁₅H₁₄FN₃O₂ (287.29 g/mol), smaller than the target compound .

Imidazolidinone-Piperazine Analogs

Structural and Functional Analysis

Key Structural Variations and Implications

Biological Activity

N-(2-amino-2-oxoethyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : N-(2-amino-2-oxoethyl)-2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide

- Molecular Formula : C₁₁H₁₀N₄O₅

- Molecular Weight : 278.22 g/mol

- CAS Number : 1286721-32-1

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of the oxazole ring.

- Introduction of the furan-2-carboxamido group.

- Addition of the amino-oxoethyl group.

Common reagents include carboxylic acids and amines under controlled conditions to optimize yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially involving:

- Enzyme Inhibition : It may inhibit certain enzymes that are crucial in various biochemical pathways.

- Receptor Binding : The compound could bind to receptors, modulating their activity and influencing downstream signaling pathways.

Research indicates that compounds with similar structures can exhibit significant biological activities, including antibacterial and anticancer properties .

Case Studies and Research Findings

- Antibacterial Activity : Similar derivatives have shown promising antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. For instance, compounds structurally related to N-(2-amino-2-oxoethyl)-2-(furan-2-carboxamido)oxazole have demonstrated lower IC values (0.040–3.4 μM) in inhibiting bacterial DNA gyrase, suggesting potential as antibacterial agents .

- Anticancer Potential : Studies have indicated that oxazole derivatives can inhibit tumor cell proliferation. For example, related compounds have been shown to suppress tumor necrosis factor α (TNF-α) production in human blood cultures and inhibit the growth of various tumor cell lines .

- Immunomodulatory Effects : Research on similar compounds has revealed their ability to modulate immune responses by affecting lymphocyte proliferation and cytokine production, indicating potential applications in treating autoimmune disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Activity |

|---|---|---|

| 2-(furan-2-yl)-4,5-dihydrooxazole | Structure | Antibacterial |

| N-(2-amino-2-oxoethyl)furan-2-carboxamide | Structure | Anticancer |

| N-(2-amino-2-oxoethyl)-2-(thiophene-2-carboxamido)oxazole | Structure | Antiviral |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(2-amino-2-oxoethyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide?

Answer:

The compound is typically synthesized via amidation reactions between oxazole-4-carboxylic acid derivatives and substituted amines. Key steps include:

- Amide coupling : Reacting oxazole-4-carboxylic acid (or its activated ester) with 2-amino-N-phenylacetamide derivatives under reflux conditions in solvents like DMF or THF, using coupling agents such as HATU or DCC .

- Purification : Flash column chromatography (e.g., Hex/EtOAc or DCM/MeOH gradients) is critical to isolate the product, with yields ranging from 50–85% depending on substituent steric effects .

- Characterization : Confirmed via / NMR, ESI-MS, and elemental analysis to verify structural integrity .

Basic: How is the structural conformation of this compound validated in crystallographic studies?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

- Sample preparation : Crystals are grown via slow evaporation of solvent mixtures (e.g., DMF/EtOH).

- Data collection : Using a Bruker SMART diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 292 K .

- Refinement : Structures are solved with SHELX-97, achieving R-factors <0.04. Key parameters include bond lengths (e.g., C–C = 1.528 Å) and torsion angles to confirm oxazole-furan spatial orientation .

Advanced: How do structural modifications at the oxazole and furan moieties influence monoamine oxidase (MAO) inhibition selectivity?

Answer:

Bioactivity hinges on substituent electronic and steric properties:

- Electron-withdrawing groups (EWGs) : Chloro or nitro groups at the furan 5-position enhance MAO-B selectivity by modulating binding to the FAD cofactor (IC < 50 nM) .

- Steric effects : Bulky substituents (e.g., benzhydryl) at the carboxamide N-atom reduce MAO-A off-target activity by >10-fold .

- Validation : Competitive inhibition assays using kynuramine as a substrate, with kinetic parameters () calculated via Lineweaver-Burk plots .

Advanced: What strategies resolve discrepancies in bioactivity data across structurally analogous derivatives?

Answer:

Contradictions arise from assay conditions or compound stability. Mitigation approaches include:

- Standardized protocols : Uniform substrate concentrations (e.g., 50 µM tyramine for MAO assays) and pre-incubation times (15–30 min) to ensure enzyme-compound equilibrium .

- Stability profiling : HPLC-MS monitoring of compound degradation in assay buffers (e.g., PBS at pH 7.4, 37°C) over 24 hours .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to identify variable binding poses in MAO isoforms .

Advanced: How can reaction yields be optimized for derivatives with sterically hindered substituents?

Answer:

Low yields in bulky derivatives (e.g., 4l in at 50%) are addressed via:

- Microwave-assisted synthesis : Reduced reaction time (30 min vs. 12 hours) and improved homogeneity .

- Solvent optimization : Polar aprotic solvents (e.g., NMP) enhance solubility of sterically crowded intermediates .

- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates amidation kinetics by stabilizing transition states .

Basic: What analytical techniques are essential for purity assessment?

Answer:

- HPLC : Reverse-phase C18 columns (gradient: 5–95% MeCN in HO + 0.1% TFA) with UV detection at 254 nm, ensuring >95% purity .

- TLC : Silica gel 60 F plates visualized under UV (R values compared to standards) .

- Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values confirm bulk purity .

Advanced: What mechanistic insights guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

Answer:

Key parameters include:

- Lipophilicity : Optimal logP values (2–3) are achieved by introducing fluorine or methyl groups, balancing solubility and membrane permeability .

- PSA (Polar Surface Area) : Targeting <90 Å via substituent truncation (e.g., replacing phenyl with pyridyl) to enhance passive diffusion .

- In vitro BBB models : Parallel artificial membrane permeability assay (PAMPA) using porcine brain lipid extracts predicts CNS availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.